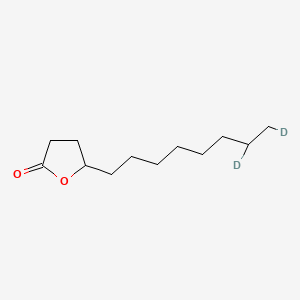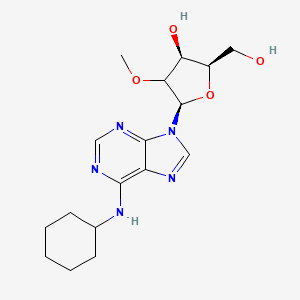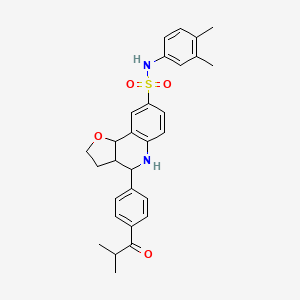
Pim-1 kinase inhibitor 9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pim-1 kinase inhibitor 9 is a compound designed to inhibit the activity of Pim-1 kinase, a serine/threonine kinase involved in various cellular processes such as cell growth, proliferation, and survival. Pim-1 kinase is implicated in several types of cancers, including leukemia and prostate cancer . The inhibition of Pim-1 kinase is a promising therapeutic strategy for treating these malignancies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pim-1 kinase inhibitor 9 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically includes:
Formation of the Core Structure:
Functional Group Modifications: Various functional groups are introduced or modified to enhance the inhibitory activity and selectivity of the compound. This may involve reactions such as nitration, reduction, and alkylation.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This typically includes:
Optimization of Reaction Conditions: Reaction conditions are optimized to maximize yield and minimize by-products.
Use of Catalysts and Reagents: Catalysts and reagents are selected to enhance reaction efficiency and selectivity.
Purification Techniques: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product
化学反应分析
Types of Reactions
Pim-1 kinase inhibitor 9 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce or replace functional groups
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity and selectivity .
科学研究应用
Pim-1 kinase inhibitor 9 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of Pim-1 kinase in cancer cell proliferation and survival. .
Cell Signaling Studies: The compound is used to investigate the signaling pathways regulated by Pim-1 kinase, including those involved in cell cycle regulation and apoptosis
Drug Development: This compound serves as a lead compound for developing new anticancer drugs with improved efficacy and selectivity
Inflammatory Diseases: Research has shown that Pim-1 kinase plays a role in inflammatory signaling pathways, making its inhibitors potential candidates for treating inflammatory diseases.
作用机制
Pim-1 kinase inhibitor 9 exerts its effects by binding to the ATP-binding site of Pim-1 kinase, thereby preventing the phosphorylation of its substrates. This inhibition disrupts various cellular processes, including:
Cell Cycle Progression: Inhibition of Pim-1 kinase leads to cell cycle arrest at the G1-S and G2-M phases.
Apoptosis: The compound promotes apoptosis by preventing the phosphorylation of pro-apoptotic proteins such as BAD.
Signal Transduction: It interferes with signaling pathways involving proteins like PRAS40 and 4E-BP1, which are crucial for cell survival and proliferation.
相似化合物的比较
Pim-1 kinase inhibitor 9 is compared with other similar compounds to highlight its uniqueness:
AZD1208: A pan-Pim kinase inhibitor with similar inhibitory activity but different selectivity profiles.
SGI-1776: Another Pim kinase inhibitor with distinct molecular interactions and efficacy.
DHPCC-9: A selective Pim-1 kinase inhibitor with unique binding properties and biological effects.
These comparisons help in understanding the advantages and limitations of this compound in terms of potency, selectivity, and therapeutic potential.
属性
分子式 |
C36H24F2N4S2 |
|---|---|
分子量 |
614.7 g/mol |
IUPAC 名称 |
4-(4-fluorophenyl)-3-[3-[4-(4-fluorophenyl)-2-phenylimino-1,3-thiazol-3-yl]phenyl]-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C36H24F2N4S2/c37-27-18-14-25(15-19-27)33-23-43-35(39-29-8-3-1-4-9-29)41(33)31-12-7-13-32(22-31)42-34(26-16-20-28(38)21-17-26)24-44-36(42)40-30-10-5-2-6-11-30/h1-24H |
InChI 键 |
RYJKFWATYGECNB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)F)C4=CC(=CC=C4)N5C(=CSC5=NC6=CC=CC=C6)C7=CC=C(C=C7)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-[[(2R)-1-hydroxypropan-2-yl]sulfonylamino]benzamide](/img/structure/B12386693.png)
![N-[(2S,3R,4S,5R,6R)-2-[2-(4-fluorophenyl)-3-(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12386703.png)


![methyl N-[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-6,6-difluoro-1-(methylamino)-1,2-dioxoheptan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B12386714.png)

![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12386731.png)

![4-[3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide](/img/structure/B12386742.png)


![2-[3-(1,3-benzothiazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B12386764.png)


